Technical Guide: Basic Physicochemical Properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Technical Guide: Basic Physicochemical Properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical overview of the core physicochemical properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1207176-29-1). The tetrahydroquinoline scaffold is a significant heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can substantially modify key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide summarizes the available data for the 5-fluoro substituted hydrochloride salt and provides detailed, standardized protocols for the experimental determination of its fundamental basic properties.
Core Compound Properties
Quantitative experimental data for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is not extensively reported in publicly accessible literature. The following table summarizes the key available identifiers and computed properties for this compound. Researchers are advised to confirm these properties through experimental analysis.
| Property | Value | Source |
| Chemical Name | 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | - |
| CAS Number | 1207176-29-1 | Multiple Suppliers |
| Molecular Formula | C₉H₁₁ClFN | --INVALID-LINK-- |
| Molecular Weight | 187.64 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1CC(NC2=CC=CC=C2F)C.Cl | - |
| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Physicochemical Characterization
Due to the lack of specific published experimental data for this compound, the following sections detail standardized laboratory protocols for determining the key basic properties.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is finely powdered. The open end of a glass capillary tube is pressed into the powder.[1] The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[1]
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Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a digital Mel-Temp or a Thiele tube filled with a high-boiling point oil). The capillary should be positioned adjacent to the thermometer bulb or temperature sensor.
-
Initial Rapid Determination: An initial rapid heating (e.g., 10-20°C per minute) is performed to determine an approximate melting range.[2]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting point found in the previous step.[1] The heating rate is then slowed to 1-2°C per minute.[2]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[1]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is added to a sealed vessel (e.g., a glass flask or vial) containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[3] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
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Equilibration: The vessel is agitated in a constant temperature water bath or shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium.[4] This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time (e.g., testing at 24 and 48 hours).[5]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][7] This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt of an amine, this value reflects the equilibrium between the protonated and neutral forms of the amine. Potentiometric titration is a highly reliable method for its determination.[8]
Methodology:
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Sample Preparation: A precise amount of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is dissolved in a suitable solvent, often a co-solvent mixture like methanol/water or acetonitrile/water, to ensure complete dissolution.[9] The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[10]
-
Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is stirred continuously.[10]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[8] Alternatively, the pKa can be calculated from the pH value at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
-
Replication: The titration should be performed multiple times (e.g., in triplicate) to ensure the reproducibility of the result.[10]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the basic physicochemical properties of a novel chemical entity like 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.
Biological Context and Signaling Pathways
Currently, there is no specific information in the reviewed literature that links 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride to a particular biological signaling pathway. However, the broader class of tetrahydroquinoline derivatives has been investigated for a wide range of biological activities, including anticancer and neuroprotective effects.[12][13] Some derivatives have been shown to act as inhibitors of enzymes such as DHFR, CDK2, and PI3K/AKT/mTOR pathway components.[13][14] Further research is required to determine if the 5-fluoro substitution confers any specific biological activity and to elucidate its mechanism of action.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
